11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
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Overview
Description
11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family. This compound is of significant interest due to its potential bioactive properties and its structural complexity, which makes it a valuable subject for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves a multi-step process. One common method involves the radical addition/cyclization reaction of o-isocyanodiaryl amines. This process is promoted by Fe(acac)2/TBHP, which facilitates the formation of dibenzo[b,e][1,4]diazepine-11-carboxamides under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for efficient and scalable production. These methods often utilize microwave irradiation to accelerate reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has several scientific research applications:
Chemistry: It serves as a model compound for studying radical addition and cyclization reactions.
Biology: Its potential bioactive properties make it a candidate for studying interactions with biological targets.
Medicine: It may be explored for its potential therapeutic effects, particularly in the context of its structural similarity to known bioactive compounds.
Industry: Its synthesis and modification can lead to the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets. These interactions may include binding to receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific bioactive properties of the compound .
Comparison with Similar Compounds
Similar Compounds
11-(4-dimethylaminophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: This compound shares a similar core structure but differs in its functional groups.
8-chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine: This compound has a similar dibenzo[b,e][1,4]diazepine core but includes a chlorine atom and a piperazine ring.
Uniqueness
The uniqueness of 11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its methoxyphenyl and dimethyl groups, along with the carboxamide functionality, contribute to its unique reactivity and potential bioactivity .
Properties
Molecular Formula |
C29H29N3O3 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C29H29N3O3/c1-29(2)17-23-26(25(33)18-29)27(19-13-15-21(35-3)16-14-19)32(24-12-8-7-11-22(24)31-23)28(34)30-20-9-5-4-6-10-20/h4-16,27,31H,17-18H2,1-3H3,(H,30,34) |
InChI Key |
QMRUPTFKNCMELK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origin of Product |
United States |
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